

Technical Guide: Physicochemical Properties of 2-Amino-4-methyl-5-acetylthiazole

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Compound of Interest

Compound Name: 2-Amino-4-methyl-5-acetylthiazole

Cat. No.: B183210

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-5-acetylthiazole is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is recognized as a "privileged structure," serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-4-methyl-5-acetylthiazole**, detailed experimental protocols for its synthesis and property determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The physicochemical properties of **2-Amino-4-methyl-5-acetylthiazole** are crucial for its handling, formulation, and behavior in biological systems. These properties influence its solubility, permeability, and potential as a drug candidate or intermediate. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ OS	[1][2][3]
Molecular Weight	156.21 g/mol	[1][2][3]
Appearance	White to off-white powder/crystal	[1][2][4]
Melting Point	265-272 °C (with decomposition)	[1][4][5][6][7]
Boiling Point	312.8 ± 22.0 °C at 760 mmHg (Predicted)	[1][2][4]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[1][2][4]
Water Solubility	Insoluble	[1][2][4][6]
pKa	3.58 ± 0.10 (Predicted)	[4][6]
LogP (XLogP3)	0.29	[1][2]
Flash Point	143.0 ± 22.3 °C	[1][2][6]
Refractive Index	1.600	[1][2]

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and characterization of **2-Amino-4-methyl-5-acetylthiazole**.

Synthesis via Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This protocol involves the cyclocondensation of an α -haloketone with a thioamide. For **2-Amino-4-methyl-5-acetylthiazole**, the reaction proceeds between 3-chloro-2,4-pentanedione and thiourea.

Materials and Reagents:

- 3-chloro-2,4-pentanedione

- Thiourea
- Ethanol
- Sodium carbonate
- Deionized water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) and sodium carbonate (0.1 equivalents) in ethanol.
- **Addition of α -haloketone:** While stirring, warm the solution to approximately 45-55 °C. Slowly add 3-chloro-2,4-pentanedione (1 equivalent) dropwise to the mixture.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. A precipitate of the product should form.
- **Isolation:** Filter the crude product and wash with cold ethanol to remove unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent such as absolute ethanol to yield the final product.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary-based apparatus.

Apparatus:

- Melting point apparatus (e.g., Electrothermal IA 9000 series)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the synthesized **2-Amino-4-methyl-5-acetylthiazole** is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
- **Capillary Packing:** Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface.
- **Measurement:** Place the capillary tube in the heating block of the melting point apparatus.
- **Heating:** Heat the block rapidly to a temperature approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp melting range is indicative of high purity.

Determination of Aqueous Solubility

This protocol outlines a qualitative method for assessing the solubility of the compound in water.

Apparatus:

- Small test tubes
- Vortex mixer

- Spatula

Procedure:

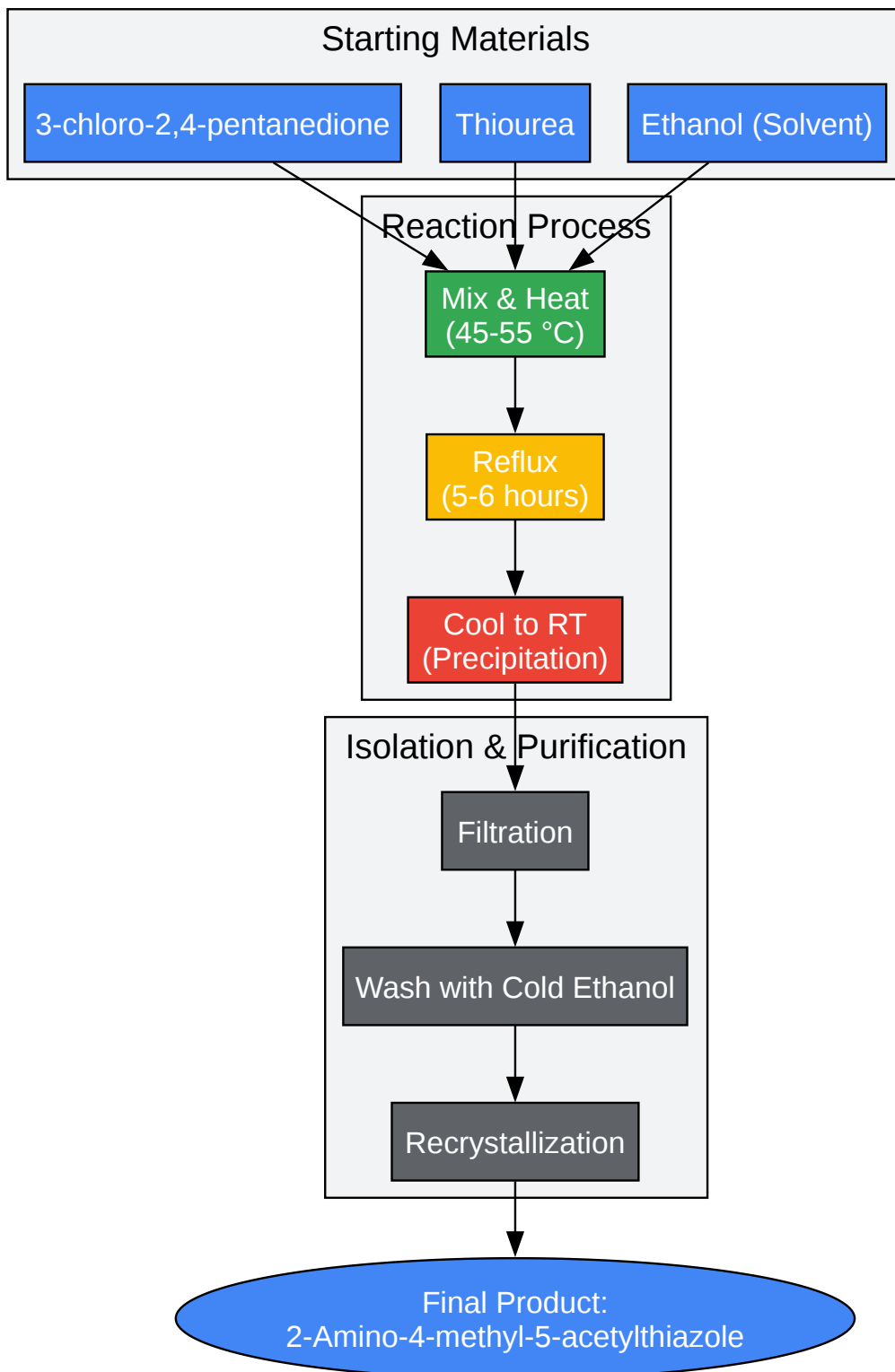
- Sample Addition: Place approximately 10-20 mg of **2-Amino-4-methyl-5-acetylthiazole** into a test tube.
- Solvent Addition: Add 1 mL of deionized water to the test tube.
- Mixing: Vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.
- Observation: Visually inspect the mixture. The compound is classified as "insoluble" if no significant dissolution is observed and the solid remains suspended or settled.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the Hantzsch synthesis of **2-Amino-4-methyl-5-acetylthiazole**.

Synthesis Workflow for 2-Amino-4-methyl-5-acetylthiazole

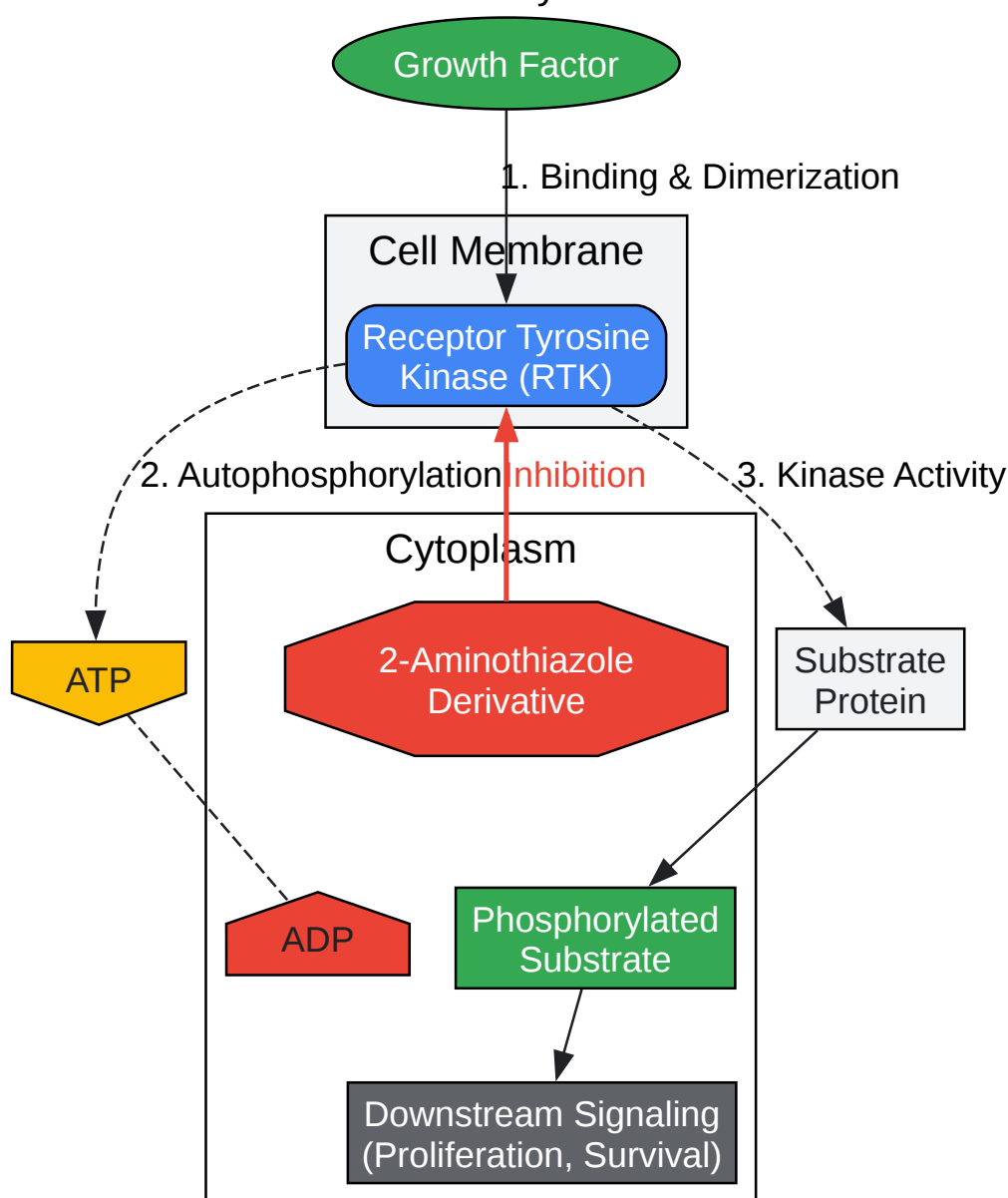
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Caption: Hantzsch synthesis workflow diagram.

Biological Activity: Kinase Inhibition Pathway

Derivatives of 2-aminothiazole have been identified as potent inhibitors of various protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Overactive kinase signaling is a hallmark of many cancers. The diagram below illustrates a generalized model of how a 2-aminothiazole derivative can inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

Mechanism of Kinase Inhibition by 2-Aminothiazole Derivatives



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Caption: Generalized kinase inhibition pathway.

Conclusion

2-Amino-4-methyl-5-acetylthiazole possesses a unique combination of physicochemical properties that make it a valuable building block in medicinal and agrochemical research.[8] Its synthesis is achievable through well-established methods like the Hantzsch synthesis. As a core scaffold, its derivatives have shown significant promise as inhibitors of key biological pathways, particularly protein kinases involved in oncogenesis.[5] The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this versatile compound in drug discovery and development.

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